N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(2,4-Dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1-methyltetrahydroquinoline core linked to a pyrrolidinyl-ethyl moiety and a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-29-12-6-7-18-15-19(8-11-22(18)29)23(30-13-4-5-14-30)17-27-25(31)26(32)28-21-10-9-20(33-2)16-24(21)34-3/h8-11,15-16,23H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABCIBNWKLYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Two aromatic rings : The 2,4-dimethoxyphenyl group contributes to lipophilicity and potential interactions with biological targets.
- Tetrahydroquinoline moiety : Known for its presence in various bioactive compounds, this structure may enhance neuropharmacological effects.
- Pyrrolidine linkage : This element can influence binding affinity to receptors and enzymes.
Pharmacological Effects
- Antinociceptive Activity : Studies have indicated that derivatives similar to this compound exhibit significant antinociceptive effects in animal models. For instance, compounds with tetrahydroquinoline structures have been shown to modulate pain pathways effectively.
- Neuroprotective Effects : Research suggests that the compound may provide neuroprotection against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases.
- Antimicrobial Activity : Initial screenings indicate potential antibacterial properties, particularly against Gram-positive bacteria. The lipophilic nature of the compound may facilitate membrane penetration.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with opioid and cannabinoid receptors, contributing to its analgesic properties.
- Enzyme Inhibition : It may inhibit specific enzymes such as cholinesterases, which are crucial in neurotransmitter regulation.
Case Studies
- Study on Pain Relief : A study conducted on mice demonstrated that administration of similar compounds resulted in a significant reduction in pain response compared to control groups. The mechanism was attributed to modulation of central nervous system pathways.
- Neuroprotection in vitro : In vitro studies using neuronal cell lines showed that the compound could reduce cell death induced by oxidative stress, suggesting its potential for treating neurodegenerative conditions.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antinociceptive | Significant pain reduction | [Study on Pain Relief] |
| Neuroprotective | Reduced oxidative stress damage | [Neuroprotection Study] |
| Antimicrobial | Activity against Gram-positive bacteria | [Antimicrobial Screening] |
Comparison with Similar Compounds
N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Pyrrolidin-1-yl)ethyl]-N′-[4-(Trifluoromethyl)phenyl]ethanediamide ()
- Substituent : Replaces the 2,4-dimethoxyphenyl group with a 4-(trifluoromethyl)phenyl moiety.
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-Dimethylmethanamine (cpd S3, )
- Core Structure: Features an imidazopyridine ring instead of tetrahydroquinoline.
- Substituents : Includes a 4-chlorophenyl group and dimethylamine terminal.
Structural and Functional Comparison Table
Hypothesized Structure-Activity Relationships (SAR)
Aromatic Substituents: Methoxy Groups (Target Compound): Likely improve aqueous solubility and π-π stacking interactions with hydrophobic receptor pockets. Trifluoromethyl (Analog ): May increase lipophilicity and resistance to oxidative metabolism but reduce solubility.
Imidazopyridine (cpd S3): May enhance binding to enzymes or receptors with planar aromatic recognition sites.
Pyrrolidine vs. Dimethylamine :
- Pyrrolidine’s cyclic structure (target and analog ) could reduce off-target interactions compared to cpd S3’s flexible dimethylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
